4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline
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Overview
Description
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Isopropoxy Groups: The isopropoxy groups can be introduced through an etherification reaction, where the isoquinoline derivative reacts with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor used in the synthesis of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline.
6,7-Dimethoxyisoquinoline: A structurally similar compound with methoxy groups instead of isopropoxy groups.
4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline: A closely related compound with similar structural features.
Uniqueness
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline is unique due to the presence of both chlorobenzyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
88708-13-8 |
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Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-di(propan-2-yloxy)isoquinoline |
InChI |
InChI=1S/C22H24ClNO2/c1-14(2)25-21-10-18-13-24-12-17(9-16-5-7-19(23)8-6-16)20(18)11-22(21)26-15(3)4/h5-8,10-15H,9H2,1-4H3 |
InChI Key |
YBKGYSMXWUGISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC(C)C |
Origin of Product |
United States |
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